Semax acetate(80714-61-0 free base)

CAS No.:

Cat. No.: VC18628511

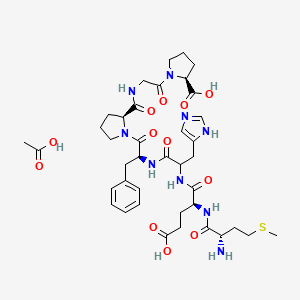

Molecular Formula: C39H55N9O12S

Molecular Weight: 874.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H55N9O12S |

|---|---|

| Molecular Weight | 874.0 g/mol |

| IUPAC Name | acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26?,27-,28-,29-;/m0./s1 |

| Standard InChI Key | SIUVGMURDLGHSO-MMTLCEBMSA-N |

| Isomeric SMILES | CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N |

| Canonical SMILES | CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N |

Introduction

Chemical and Structural Properties

Semax acetate is characterized by the molecular formula C₃₉H₅₅N₉O₁₂S and a molecular weight of 873.98 g/mol . The acetate modification involves the addition of an acetyl group to the N-terminus and amidation at the C-terminus, which mitigates enzymatic degradation and prolongs its half-life in biological systems . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Solubility (DMSO) | 150 mg/mL (171.63 mM) | |

| Storage Conditions | -20°C, stable for ≥2 years | |

| Purity | ≥99.46% | |

| CAS Number (Free Base) | 80714-61-0 |

The peptide’s structure enables efficient blood-brain barrier (BBB) penetration, a critical feature for central nervous system (CNS)-targeted therapies . Comparative studies with non-acetylated Semax (CAS 80714-61-0) reveal distinct pharmacokinetic profiles, with the acetate form exhibiting reduced susceptibility to leucine aminopeptidase hydrolysis .

Mechanisms of Action

Neuroprotection and Immune Modulation

Semax acetate exerts neuroprotective effects through multiple pathways. In a rat model of focal cerebral ischemia, it upregulated genes associated with immune response and vascular repair, including chemokines (e.g., CCL2, CXCL1) and immunoglobulins (e.g., IGKV4-59) . This immunomodulation enhances microglial activation and leukocyte infiltration, mitigating post-ischemic inflammation . Additionally, it increases brain-derived neurotrophic factor (BDNF) levels by 40% and tropomyosin receptor kinase B (TrkB) expression by 100%, promoting neuronal survival and synaptic plasticity .

Antioxidant and Metal Chelation Properties

The peptide interacts with metal ions, particularly Cu(II) and Zn(II), which are implicated in neurodegenerative disorders. Acetylation alters its redox stability, reducing Cu(II)-induced oxidative stress in SH-SY5Y neuroblastoma cells . In Alzheimer’s disease models, Semax acetate attenuated β-amyloid (Aβ) oligomer toxicity by 90%, likely through metal chelation and inhibition of Aβ aggregation .

Analgesic and Anxiolytic Effects

Preclinical studies demonstrate dose-dependent analgesic effects in murine models, with 0.015–0.5 mg/kg reducing acetic acid-induced writhing by 50–70% . Anxiolytic activity was observed in maternally deprived rats, where Semax acetate increased open-arm exploration in the elevated plus maze by 30% .

Preclinical and Clinical Research Findings

Ischemic Stroke Models

In a landmark study by Medvedeva et al. (2014), Semax acetate administration post-middle cerebral artery occlusion (pMCAO) altered the expression of 1,542 genes in rat brain tissue within 24 hours . Immune-related genes constituted 50% of modulated transcripts, with notable upregulation of IgG heavy chains (e.g., IGHG1) and chemokine ligands (e.g., CXCL12) . These changes correlated with reduced infarct volume and improved motor recovery .

Cognitive Enhancement

A double-blind trial involving 110 stroke patients reported a 71% accuracy rate in memory tests following Semax acetate therapy, compared to 41% in controls . Functional MRI revealed increased activity in the default mode network (DMN), particularly the medial frontal cortex, suggesting enhanced information processing .

Glaucoma and Neurotoxicity

In experimental glaucoma models, Semax acetate reduced intraocular pressure by 25% and prevented retinal ganglion cell apoptosis . It also conferred protection against ethanol-induced neurotoxicity, preserving hippocampal neuron viability by 60% in alcohol-exposed rats .

Comparative Analysis with Semax Derivatives

N-Acetyl Semax Amidate

This derivative, featuring N-terminal acetylation and C-terminal amidation, exhibits a 30-minute longer plasma half-life than Semax acetate . While both compounds enhance BDNF signaling, N-acetyl Semax Amidate shows superior stability in enzymatic assays but comparable efficacy in stroke models .

Non-Acetylated Semax

Pharmacokinetics and Formulation

Semax acetate is typically administered intranasally or intravenously. In DMSO, it achieves a solubility of 150 mg/mL, facilitating in vitro studies . Pharmacokinetic profiling in rats revealed a t₁/₂ of 22–25 minutes and Cₘₐₓ of 1.2 μg/mL following a 0.3 mg/kg dose . Its acetylated structure prevents rapid clearance by serum peptidases, enabling sustained CNS exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume